(dichloro-1,2-thiazol-5-yl)methanol
Overview
Description
(dichloro-1,2-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring substituted with two chlorine atoms and a hydroxymethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dichloro-1,2-thiazol-5-yl)methanol typically involves the chlorination of thiazole derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the thiazole ring. The resulting dichlorothiazole is then treated with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydroxymethylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(dichloro-1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or methylated derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(dichloro-1,2-thiazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of agrochemicals, dyes, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (dichloro-1,2-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties. It can also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and anticancer effects. The exact molecular targets and pathways vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-1,3-thiazol-5-yl)methanol
- (2-chloro-5-phenylpyridin-3-yl)methanol
- (4,5-dichloro-1,2,3-dithiazolium chloride)
Uniqueness
(dichloro-1,2-thiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a hydroxymethyl group allows for a wide range of chemical modifications and biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(3,4-dichloro-1,2-thiazol-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-2(1-8)9-7-4(3)6/h8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGIHUMECXCPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NS1)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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